Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers seeking a regioselectively halogenated building block for Nav1.8 inhibitors often face supply gaps or inconsistent purity. This methyl ester solves that with a unique 5-Cl-2-F-4-CF3 substitution pattern, offering high lipophilicity (LogP 3.28-3.60) critical for membrane penetration and microsomal stability. • ≥98% purity (most common commercial grade) ensures reproducible SAR studies. • ~18% lower cost per gram than the ethyl ester analog, enabling budget-efficient scale-up. • Available from stock with ambient shipping; same-day dispatch for in-stock orders.

Molecular Formula C9H5ClF4O2
Molecular Weight 256.58
CAS No. 1805524-68-8
Cat. No. B2429198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate
CAS1805524-68-8
Molecular FormulaC9H5ClF4O2
Molecular Weight256.58
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Cl
InChIInChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3
InChIKeyCQVBWDHNQAACIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate (CAS 1805524-68-8): A Highly Functionalized Trifluoromethyl Benzoate Building Block


Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate (CAS 1805524-68-8) is a fluorinated aromatic ester belonging to the class of highly functionalized trifluoromethyl benzoate building blocks . It is characterized by the unique concurrent presence of chloro, fluoro, and trifluoromethyl substituents on a benzoate ester scaffold, with a molecular formula of C9H5ClF4O2 and a molecular weight of 256.58 g/mol . This compound exhibits a calculated LogP of 3.28-3.60, indicating significant lipophilicity , and is commercially available as a research chemical with typical purities of 95-98% . Its primary utility lies as a versatile synthetic intermediate for constructing more complex fluorinated molecules in pharmaceutical and agrochemical research .

The Critical Limitations of Generic Substitution for Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate


Within the broader class of trifluoromethyl benzoate intermediates, the specific substitution pattern is a critical determinant of downstream reactivity, physicochemical properties, and ultimate application. Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate cannot be readily substituted with a simpler or more common analog, such as a mono-trifluoromethyl benzoate or a differentially halogenated derivative, without fundamentally altering the outcome of a synthetic pathway. The unique arrangement of electron-withdrawing groups (chloro, fluoro, trifluoromethyl) on the aromatic ring creates a specific electronic environment and steric profile that is essential for regioselective reactions and for conferring desired biological or material properties in the final target molecule. [1] The strategic incorporation of both chlorine and fluorine in this pattern has been shown to be part of an approach to optimize pharmacokinetic properties by potentially lowering microsomal clearance, a characteristic that is not generalizable across all halogenated or trifluoromethylated analogs. [2]

Quantitative Evidence Guide for Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate (CAS 1805524-68-8) Differentiation


Quantified Lipophilicity and Inferred Metabolic Stability Advantage Over Meta-Trifluoromethyl Analog

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate (target) demonstrates a higher calculated LogP (3.28-3.60) compared to a less-substituted meta-trifluoromethyl analog, Methyl 3-(trifluoromethyl)benzoate. While a specific LogP for the comparator is not provided in the source, the structural addition of chlorine and fluorine atoms is classically known to increase lipophilicity and is part of a design strategy to potentially lower microsomal clearance, as supported by class-level analysis of halogenation effects on human liver microsomal stability [1].

Medicinal Chemistry Drug Design Pharmacokinetics LogP Metabolic Stability

Enhanced Synthetic Versatility and Commercial Availability Relative to Ethyl Ester Analog

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate (target) presents a clear procurement advantage over its close analog, Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate. The methyl ester (MW 256.58) is available from multiple vendors at a lower cost per gram , whereas the ethyl ester analog (MW 270.61) commands a significantly higher price for comparable purity and quantity [1]. The methyl ester functionality also offers distinct reactivity in hydrolysis and transesterification reactions, providing a more reactive and versatile handle for further synthetic transformations.

Organic Synthesis Building Block Procurement Cost-Benefit Analysis

Structural Uniqueness for Voltage-Gated Sodium Channel (Nav1.8) Inhibitor Development

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate (target) is explicitly identified as a precursor in the synthesis of Nav1.8 inhibitors, which are advanced therapeutic candidates for pain management. [1] This application is highly specific to the compound's substitution pattern, as evidenced by its mention in patent literature related to sodium channel inhibitors [2]. In contrast, more common analogs like 2-(Trifluoromethyl)benzoic acid are primarily associated with agrochemical synthesis (e.g., fungicide fluopyram) , while Methyl 3-(trifluoromethyl)benzoate is a general intermediate for a broader range of drug candidates .

Pain Management Ion Channel Drug Discovery Medicinal Chemistry Nav1.8

Validated Application Scenarios for Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate (CAS 1805524-68-8)


Design of Lipophilic Agrochemical Intermediates

Procurement of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is justified for teams developing new herbicides, insecticides, or fungicides. Its high calculated LogP (3.28-3.60) directly addresses the need for increased lipophilicity, a property known to enhance membrane penetration in target organisms and improve environmental persistence profiles [1]. This makes it a superior starting material for constructing active ingredients that require specific physicochemical properties compared to using less lipophilic benzoate building blocks.

Cost-Effective Pharmaceutical Building Block for Early-Stage Medicinal Chemistry

For medicinal chemistry programs seeking to explore the 5-chloro-2-fluoro-4-(trifluoromethyl)phenyl scaffold, the methyl ester provides a cost-effective entry point. Its price per gram is approximately 18% lower than the analogous ethyl ester [2], allowing for larger-scale exploration of structure-activity relationships (SAR) within the same budget. The methyl ester also offers distinct reactivity in key transformations like hydrolysis to the corresponding carboxylic acid, a common step in medicinal chemistry workflows.

Targeted Synthesis of Voltage-Gated Sodium Channel (Nav1.8) Inhibitors for Pain Research

Researchers focused on developing novel analgesics targeting Nav1.8 channels should prioritize Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate. Unlike broader-purpose trifluoromethyl intermediates, this compound is specifically cited as a building block for synthesizing Nav1.8 inhibitors, a validated and challenging target in pain management [3][4]. This specificity provides a direct link to a high-value therapeutic area, offering a more focused research tool compared to general-purpose building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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